ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate
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Overview
Description
Ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidinecarboxylic acids. This compound is characterized by the presence of a piperidine ring, a triazole ring, and a pyridine ring, making it a unique and versatile molecule in the field of medicinal chemistry.
Scientific Research Applications
Ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The development of a robust synthetic route enabling the incorporation of diverse functional groups is highly needed in medicinal and agricultural chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the piperidine and pyridine rings. Common synthetic routes include:
Cycloaddition Reactions: The formation of the triazole ring is often achieved through cycloaddition reactions involving azides and alkynes.
Amidation Reactions: The attachment of the amido group to the triazole ring is typically carried out through amidation reactions using appropriate amines and carboxylic acids.
Esterification Reactions: The final step involves the esterification of the piperidine ring with ethyl chloroformate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate can be compared with other similar compounds, such as:
Imidazole-containing Compounds: These compounds share similar heterocyclic structures and biological activities.
Pyrrolidine Derivatives: These compounds also contain nitrogen heterocycles and are used in medicinal chemistry.
Piperidinecarboxylic Acids: These compounds have similar structural features and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(1-phenyl-5-pyridin-2-yltriazole-4-carbonyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-2-31-22(30)27-14-11-16(12-15-27)24-21(29)19-20(18-10-6-7-13-23-18)28(26-25-19)17-8-4-3-5-9-17/h3-10,13,16H,2,11-12,14-15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBNRNDNMCXFSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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